Structural Differentiation from Fluorophenyl-Isoxazole-Carboxamide Anticancer Leads
The target compound (953232-10-5) is structurally distinct from the most potent reported analog (compound 2f) in the Hawash et al. (2021) fluorophenyl-isoxazole series [1]. Compound 2f, identified as 3-(4-fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide, achieved an IC50 of 5.76 µg/mL against Hep3B liver cancer cells and reduced α-fetoprotein secretion to 168.33 ng/mL versus 1116.67 ng/mL in untreated controls [1]. However, the target compound (953232-10-5) replaces the 4-carboxamide linkage with a 3-acetamidomethyl moiety and substitutes the 5-methyl group on the isoxazole with a 5-(4-methoxyphenyl) group. The quantitative impact of these structural changes on anticancer potency is unknown, as no direct head-to-head comparison has been published in accessible primary literature.
| Evidence Dimension | Antiproliferative potency against Hep3B hepatocellular carcinoma (closest analog vs. target compound) |
|---|---|
| Target Compound Data | Not reported in accessible primary literature |
| Comparator Or Baseline | Compound 2f (3-(4-fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide): IC50 = 5.76 ± 1.1 µg/mL (Hep3B, MTS assay, 24h) |
| Quantified Difference | Unknown; structurally distinct scaffolds preclude reliable extrapolation |
| Conditions | MTS assay, Hep3B human hepatocellular carcinoma cell line, 24-hour treatment, 5-point concentration range (500, 100, 50, 10, 1 µg/mL) |
Why This Matters
The 4-carboxamide vs. 3-acetamidomethyl scaffold difference alters the pharmacophoric geometry; procurement decisions cannot rely on potency data from the Hawash series without direct comparative testing.
- [1] Hawash M, Jaradat N, Abualhasan M, Amer J, Levent S, Issa S, et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry. 2021;19(1):855-863. Table 2. DOI: 10.1515/chem-2021-0078. View Source
